Pilocarpine

Description

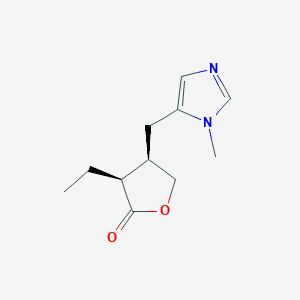

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHFTSOMWOSFHM-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(COC1=O)CC2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021162 | |

| Record name | Pilocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

260 °C @ 5 MM HG (PARTIAL CONVERSION TO ISOPILOCARPINE) | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HCL/, SOL IN WATER, ALC, CHLOROFORM; SPARINGLY SOL IN ETHER, BENZENE; ALMOST INSOL IN PETROLEUM ETHER, SOL IN ETHANOL, DIETHYL ETHER, 2.07e+00 g/L | |

| Record name | Pilocarpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

OIL OR CRYSTALS, NEEDLES | |

CAS No. |

92-13-7, 54-71-7 | |

| Record name | Pilocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pilocarpine [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilocarpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pilocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pilocarpine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pilocarpine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01MI4Q9DI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204-205 °C, 34 °C | |

| Record name | Pilocarpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pilocarpine on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilocarpine, a naturally occurring alkaloid, is a well-established parasympathomimetic agent that exerts its pharmacological effects through the activation of muscarinic acetylcholine receptors (mAChRs). As a direct-acting cholinergic agonist, this compound mimics the action of acetylcholine, leading to a variety of physiological responses. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on the five subtypes of muscarinic receptors (M1-M5). It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of the underlying molecular pathways.

This compound Binding Affinity at Muscarinic Receptor Subtypes

This compound exhibits non-selective binding across the five muscarinic receptor subtypes, albeit with some variations in affinity. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | This compound pKi | This compound Ki (nM) | Species | Radioligand | Reference |

| M1 | 5.7 | 2000 | Human | [3H]-pirenzepine | [1] |

| M2 | 5.01 | 9800 | Rat | [3H]-N-methylscopolamine | [1] |

| M3 | 5.1 | 7943 | Human | Not Specified | [1] |

| M4 | 5.2 | 6310 | Human | Not Specified | [1] |

| M5 | Not Specified | Not Specified | Human | Not Specified | [1] |

Note: The IUPHAR/BPS Guide to PHARMACOLOGY provides pKi values, which are the negative logarithm of the Ki value. The Ki values in nM have been calculated from these for easier interpretation. Data for the M5 receptor from this specific source was not available.

Functional Potency and Efficacy of this compound

The functional activity of this compound at each muscarinic receptor subtype is characterized by its potency (EC50) and efficacy (Emax). The EC50 is the concentration of the drug that produces 50% of the maximal response, while the Emax represents the maximum response that can be elicited by the drug.

M1, M3, and M5 Receptors (Gq/11-coupled)

The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

| Receptor Subtype | Assay | This compound EC50 (µM) | This compound Emax (% of control agonist) | Control Agonist | Cell Line | Reference |

| M1 | Phosphoinositide (PI) Turnover | 18 | 35% | Carbachol | Rat Hippocampus | |

| M3 | Phosphoinositide (PI) Turnover | Not specified | Partial Agonist | Carbachol | Not specified | |

| M5 | Mitogen-Activated Protein Kinase (MAPK) Activation | Not specified | Partial Agonist | Carbachol | CHO Cells |

M2 and M4 Receptors (Gi/o-coupled)

The M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

| Receptor Subtype | Assay | This compound EC50 (µM) | This compound Emax (% of control agonist) | Control Agonist | Cell Line | Reference |

| M2 | Low-Km GTPase activity | 4.5 | 50% | Carbachol | Rat Cortex | |

| M4 | cAMP Inhibition | >100 | Increased maximal effect | Carbachol | CHO M4 cells |

Signaling Pathways Activated by this compound

This compound's interaction with muscarinic receptors triggers distinct downstream signaling cascades depending on the receptor subtype.

Gq/11 Signaling Pathway (M1, M3, M5)

Gi/o Signaling Pathway (M2, M4)

Biased Agonism of this compound at Muscarinic Receptors

Recent studies have revealed that this compound can act as a biased agonist, particularly at the M3 receptor. Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. In the case of this compound at the M3 receptor, it has been shown to be a full agonist for Gq-mediated calcium mobilization but can act as an antagonist for PIP2 hydrolysis under certain conditions. Furthermore, evidence suggests that this compound may preferentially activate the β-arrestin pathway downstream of the M3 receptor.

Experimental Protocols

Radioligand Binding Assay (for determining Ki)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific muscarinic receptor subtype.

Methodology:

-

Membrane Preparation: Cell membranes expressing the desired muscarinic receptor subtype are prepared from cultured cells or tissue homogenates through differential centrifugation.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and a range of concentrations of unlabeled this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which retain the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (for determining EC50 and Emax at Gq-coupled receptors)

This protocol outlines a method to measure the increase in intracellular calcium concentration in response to this compound stimulation in cells expressing Gq-coupled muscarinic receptors.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the M1, M3, or M5 receptor are seeded in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits an increase in fluorescence upon binding to calcium.

-

Stimulation: A baseline fluorescence is recorded before the addition of varying concentrations of this compound to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response at each this compound concentration is used to generate a dose-response curve, from which the EC50 and Emax values are calculated.

Adenylyl Cyclase Inhibition Assay (for determining EC50 and Emax at Gi-coupled receptors)

This protocol describes a method to measure the inhibition of adenylyl cyclase activity in response to this compound in cells expressing Gi-coupled muscarinic receptors.

Methodology:

-

Cell Culture: Cells expressing the M2 or M4 receptor are cultured and prepared for the assay.

-

Stimulation of Adenylyl Cyclase: The cells are treated with a stimulator of adenylyl cyclase, such as forskolin, to induce a measurable level of cAMP production.

-

This compound Treatment: The cells are then incubated with varying concentrations of this compound.

-

cAMP Quantification: The intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The degree of inhibition of forskolin-stimulated cAMP production by this compound is used to generate a dose-response curve, from which the IC50 (which corresponds to the EC50 in this inhibitory assay) and Emax values are determined.

Conclusion

This compound's mechanism of action at muscarinic receptors is multifaceted, involving non-selective binding to all five subtypes and the activation of distinct downstream signaling pathways. While traditionally viewed as a general muscarinic agonist, recent evidence highlights the complexity of its pharmacology, including the phenomenon of biased agonism, particularly at the M3 receptor. A thorough understanding of these nuances, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development of more selective and effective muscarinic receptor-targeted therapeutics. This guide serves as a foundational resource for researchers dedicated to advancing the field of cholinergic pharmacology.

References

An In-depth Technical Guide to the Chemical and Physical Properties of the Pilocarpine Alkaloid

Introduction

Pilocarpine is a naturally occurring imidazole alkaloid isolated from shrubs of the genus Pilocarpus.[1][2] It functions as a non-selective muscarinic acetylcholine receptor agonist with a notable affinity for the M3 subtype, though it also interacts with M1 and M4 receptors.[3][4][5] This activity underlies its therapeutic use as a miotic and antiglaucoma agent, and for the treatment of xerostomia (dry mouth). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathway.

Chemical and Physical Properties

The chemical and physical properties of this compound and its common salt forms are summarized in the tables below. These data are crucial for its formulation, delivery, and analysis.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one | |

| Molecular Formula | C₁₁H₁₆N₂O₂ | |

| Molecular Weight | 208.26 g/mol | |

| Appearance | Colorless oil or crystalline solid (needles) | |

| CAS Number | 92-13-7 |

Table 2: Physicochemical Properties of this compound and its Salts

| Property | This compound Base | This compound Hydrochloride | This compound Nitrate |

| Melting Point | 34 °C | 201-205 °C | 173.5-174.0 °C (decomposes) |

| Boiling Point | 260 °C at 5 mmHg (with partial conversion to isothis compound) | Not applicable | Not applicable |

| Solubility | Soluble in water, alcohol, chloroform; sparingly soluble in ether, benzene; almost insoluble in petroleum ether. | Very soluble in water; freely soluble in ethanol; practically insoluble in diethyl ether. | 1 g dissolves in 4 mL water, 75 mL alcohol; insoluble in chloroform, ether. |

| pKa | pKₐ₁= 7.15; pKₐ₂= 12.57 @ 20 °C | pKₐ₁= 6.8, pKₐ₂= 1.3 | Not specified |

| Specific Optical Rotation | +106° (c=2, 18°C/D) | +88.5° to +91.5° | +77° to +83° |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference |

| UV-Vis Spectroscopy | λmax: 215 nm in methanol and PBS (pH 7.4) | |

| Infrared (IR) Spectroscopy | Principal peaks at 3217.10 cm⁻¹ (N-H stretching), 1764.75 cm⁻¹ (C=O stretching), 1612.38 cm⁻¹ (C=N stretching), 1552.59 cm⁻¹ (N-H bending), and ~3400.27 cm⁻¹ (O-H stretching). | |

| ¹H NMR Spectroscopy | Chemical shifts and coupling constants provide detailed structural information. | |

| ¹³C NMR Spectroscopy | Used for structural elucidation and quantitative analysis of this compound and its degradation products. | |

| Mass Spectrometry | Electron ionization mass spectra are available for structural confirmation. LC-MS/MS methods have been developed for quantitative analysis in biological matrices. |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound. The following sections outline the protocols for key analytical techniques.

Determination of Melting Point

The melting point of this compound hydrochloride is determined using a capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered, dried this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min until the temperature is about 30 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

-

The experiment is performed in triplicate to ensure accuracy.

-

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is used to determine the wavelength of maximum absorbance (λmax) and for quantification.

-

Apparatus: UV-Vis spectrophotometer, quartz cuvettes.

-

Procedure for λmax Determination:

-

A standard solution of this compound hydrochloride is prepared in a suitable solvent (e.g., methanol or phosphate-buffered saline, pH 7.4).

-

The spectrophotometer is blanked using the same solvent.

-

The absorbance of the this compound solution is scanned over a wavelength range of 200-400 nm.

-

The wavelength at which the maximum absorbance occurs is recorded as λmax.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound and its related substances, such as its epimer, isothis compound.

-

Apparatus: HPLC system with a UV detector, analytical column (e.g., C18), mobile phase.

-

Illustrative HPLC Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Column: A reverse-phase C18 column.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 215 nm.

-

Injection Volume: 20 µL.

-

-

Procedure:

-

Standard solutions of this compound and isothis compound are prepared and injected into the HPLC system to determine their retention times.

-

A calibration curve is generated by injecting a series of standard solutions of known concentrations.

-

The sample solution is then injected, and the peak areas are used to calculate the concentration of this compound and its impurities based on the calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in complex matrices like plasma.

-

Apparatus: Liquid chromatograph coupled to a tandem mass spectrometer.

-

Procedure:

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically used to isolate this compound from the biological matrix. An internal standard (a structural analog of this compound) is added before extraction.

-

Chromatography: The extracted sample is injected into an HPLC system for separation. An isocratic or gradient elution with a suitable mobile phase is used.

-

Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in positive ion mode using electrospray ionization (ESI). Data is collected using multiple reaction monitoring (MRM) for high specificity and sensitivity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of this compound and a general experimental workflow for its analysis.

This compound Signaling Pathway

This compound primarily acts as an agonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is coupled to a Gq protein. This interaction initiates a signaling cascade that leads to various physiological responses. Recent studies also suggest a biased agonism towards the β-arrestin pathway.

Caption: this compound's primary signaling cascade via the M3 muscarinic receptor.

Experimental Workflow for this compound Analysis

The analysis of this compound from a plant source or pharmaceutical formulation follows a structured workflow to ensure accurate identification and quantification.

Caption: A generalized workflow for the analysis of this compound.

References

The Ocular Journey of Pilocarpine: A Deep Dive into its Pharmacokinetics and Tissue Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of pilocarpine following topical ocular administration. This compound, a cornerstone in glaucoma therapy, exerts its effects through a complex interplay of absorption, distribution, metabolism, and elimination within the intricate environment of the eye. Understanding these processes is paramount for optimizing drug delivery, enhancing therapeutic efficacy, and minimizing potential side effects. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Analysis of this compound Distribution

The distribution of topically applied this compound is a dynamic process, with concentrations varying significantly across different ocular tissues and over time. The following tables summarize key pharmacokinetic parameters and tissue concentrations reported in studies utilizing the albino rabbit model, a standard for ophthalmic research.

Table 1: Peak Concentration (Cmax) and Time to Peak Concentration (Tmax) of this compound in Ocular Tissues and Plasma

| Tissue | Cmax (µg/g or µg/mL) | Tmax (hours) | Study Reference |

| Cornea | 23.4 ± 3.5 | 0.25 | Lee et al. (1980)[1] |

| Aqueous Humor | 1.67 (mean) | 0.03 - 0.53 | Lerman & Reininger (1971)[2] |

| Iris-Ciliary Body | 10.2 ± 1.8 | 0.5 | Lee et al. (1980)[1] |

| Conjunctiva | Not Reported | Not Reported | |

| Eyeball | Not Reported | Not Reported | |

| Plasma | 0.015 (5mg oral dose) | 1.25 | DrugBank[3] |

| Plasma | 0.041 (10mg oral dose) | 0.85 | DrugBank[3] |

| Plasma (Ophthalmic) | 0.897 ± 0.287 | 2.2 | DrugBank |

Note: Data from different studies may not be directly comparable due to variations in formulation, dose, and analytical methods.

Table 2: Area Under the Curve (AUC) and Mean Residence Time (MRT) of this compound

| Tissue | AUC (µg·h/g or µg·h/mL) | MRT (hours) | Study Reference |

| Eyelid Skin | Not Reported | 14.9 | Yamauchi et al. (2019) |

| Conjunctiva | Not Reported | 8.50 | Yamauchi et al. (2019) |

| Eyeball | Not Reported | 6.29 | Yamauchi et al. (2019) |

| Plasma | 2.699 ± 0.741 (ophthalmic) | 8.11 | DrugBank, Yamauchi et al. (2019) |

Table 3: this compound Concentration in Aqueous Humor Over Time

| Time (minutes) | Concentration (µg/mL) | Vehicle | Study Reference |

| 15 | Variable | 2% this compound Solution | Ellis et al. (1991) |

| 30 | Variable | 2% this compound Solution | Ellis et al. (1991) |

| 60 | Variable | 2% this compound Solution | Ellis et al. (1991) |

| 120 | Variable | 2% this compound Solution | Chien et al. (1983) |

Note: Specific concentrations at each time point are highly dependent on the formulation. For instance, vehicles containing polyvinylpyrrolidone or hydroxypropyl methylcellulose have been shown to increase aqueous humor concentrations compared to saline solutions.

Experimental Protocols

The data presented above are derived from meticulously designed preclinical studies. Understanding the methodologies employed is crucial for interpreting the results and designing future experiments.

Animal Model

The most commonly used animal model for studying the ocular pharmacokinetics of this compound is the New Zealand albino rabbit . This model is chosen for its large eye size, which facilitates tissue dissection and sample collection. Both male and female rabbits are used, and they are typically housed under standard laboratory conditions.

Drug Formulation and Administration

This compound is typically administered as a solution of This compound hydrochloride or nitrate in a suitable vehicle. The concentration of these solutions often ranges from 1% to 4%.

-

Topical Instillation: A precise volume (e.g., 25-50 µL) of the this compound solution is instilled into the lower conjunctival sac of the rabbit eye. Care is taken to avoid blinking to ensure maximal contact time.

-

Controlled Delivery Systems: In some studies, membrane-controlled delivery systems are used to provide a continuous, zero-order release of this compound.

Sample Collection

At predetermined time points after drug administration, animals are euthanized, and ocular tissues are rapidly dissected.

-

Aqueous Humor: A fine-gauge needle is used to aspirate aqueous humor from the anterior chamber.

-

Cornea, Iris-Ciliary Body, Lens, Vitreous Humor, and Conjunctiva: These tissues are carefully excised and weighed.

-

Blood/Plasma: Blood samples are collected, typically from a marginal ear vein, and centrifuged to obtain plasma.

Analytical Methods for this compound Quantification

The concentration of this compound in biological samples is determined using highly sensitive and specific analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying this compound in ocular tissues and fluids.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers very high sensitivity and specificity, allowing for the detection of low concentrations of this compound and its metabolites in plasma and other biological matrices. Sample cleanup is often performed using liquid-liquid extraction.

-

Gas-Liquid Chromatography (GLC): This technique has also been employed for the determination of this compound concentrations.

-

Radiolabeling: In some studies, radiolabeled this compound (e.g., with ³H or ¹⁴C) is used to trace its distribution within the eye and the body. Radioactivity in tissue samples is then measured using liquid scintillation counting.

Visualizing the Pathways

To better understand the processes involved in this compound's action and its experimental investigation, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Caption: Experimental workflow for pharmacokinetic studies of topical this compound.

Caption: this compound signaling pathway in the ciliary muscle.

Systemic Absorption and Metabolism

While the primary goal of topical administration is local action, a portion of the instilled dose is invariably absorbed systemically. This can occur through the conjunctival vessels, nasolacrimal drainage into the gastrointestinal tract, and subsequent absorption. Although systemic concentrations are generally low, they can lead to side effects in some individuals.

This compound is metabolized in the cornea to pilocarpic acid, and this metabolism appears to be more extensive in pigmented rabbits compared to albino rabbits. This finding suggests that corneal metabolism, in addition to drug-pigment binding, may contribute to the observed differences in this compound's effects in individuals with different iris pigmentation.

Conclusion

The pharmacokinetics of topically applied this compound are characterized by rapid absorption into the anterior segment of the eye, with peak concentrations typically reached within 30 minutes in key tissues like the cornea and iris-ciliary body. The distribution is not uniform, with higher concentrations observed in more vascularized and pigmented tissues. While the majority of the drug acts locally, systemic absorption does occur, although plasma concentrations remain low. The methodologies outlined in this guide provide a framework for conducting robust preclinical studies to further elucidate the ocular disposition of this compound and to develop novel formulations with improved therapeutic profiles. A thorough understanding of these pharmacokinetic principles is essential for the continued development of safe and effective treatments for glaucoma and other ocular conditions.

References

An In-depth Technical Guide to Pilocarpine as a Non-selective Muscarinic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilocarpine is a naturally occurring alkaloid derived from the leaves of plants of the genus Pilocarpus. It functions as a non-selective agonist at muscarinic acetylcholine receptors, mimicking the effects of the endogenous neurotransmitter acetylcholine. Due to its broad spectrum of activity across the five muscarinic receptor subtypes (M1-M5), this compound elicits a wide range of parasympathomimetic effects, making it a valuable tool in pharmacological research and a therapeutic agent for conditions such as glaucoma and xerostomia (dry mouth). This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its interaction with muscarinic receptor subtypes, the downstream signaling pathways it activates, and detailed protocols for key experimental assays used in its characterization.

Core Pharmacology of this compound

This compound's pharmacological profile is defined by its ability to bind to and activate all five muscarinic receptor subtypes, which are G protein-coupled receptors (GPCRs). While it is considered non-selective, some studies suggest a degree of selectivity for certain subtypes over others. The therapeutic and physiological effects of this compound are a composite of its actions at these different receptors, which are differentially expressed throughout the body.

Quantitative Pharmacological Data

The binding affinity (Ki), potency (EC50), and efficacy (Emax) of this compound at each muscarinic receptor subtype are crucial parameters for understanding its pharmacological activity. The following tables summarize these values from various in vitro studies. It is important to note that these values can vary depending on the experimental system, cell type, and assay conditions.

Table 1: this compound Binding Affinity (Ki) at Muscarinic Receptor Subtypes

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (μM) | Reference |

| M1 | Rat | Hippocampal/Striatal Regions | [3H]-l-QNB | 40.6 ± 9.4 | [1] |

| M2 | Rat | Thalamic/Brainstem Regions | [3H]-l-QNB | 14.9 ± 6.2 | [1] |

| M3 | Not Specified | Not Specified | Not Specified | ~30 | [2] |

Table 2: this compound Functional Potency (EC50) and Efficacy (Emax) at Muscarinic Receptor Subtypes

| Receptor Subtype | Species | Assay Type | EC50 (μM) | Emax (% of Carbachol) | Reference |

| M1/M3 | Rat | Phosphoinositide (PI) Turnover (Hippocampus) | 18 | 35% | [3] |

| M2 | Rat | low-Km GTPase (Cortex) | 4.5 | 50% | [3] |

| M1 | CHO Cells | Intracellular Ca2+ Mobilization | 6.8 | Not Specified | |

| M3 | HEK293T Cells | Intracellular Ca2+ Mobilization | 11 ± 2 | Not a full agonist |

Signaling Pathways Activated by this compound

The activation of muscarinic receptors by this compound initiates distinct downstream signaling cascades depending on the G protein to which the receptor subtype is coupled.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by this compound, Gq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neurotransmitter release.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. This compound-induced activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and a decrease in cellular excitability, as seen in the heart.

Signaling Pathway Diagrams

Caption: this compound-induced signaling via Gq/11-coupled M1, M3, and M5 muscarinic receptors.

Caption: this compound-induced signaling via Gi/o-coupled M2 and M4 muscarinic receptors.

Experimental Protocols

The characterization of this compound's activity at muscarinic receptors relies on a variety of in vitro assays. Below are detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.

Materials:

-

Cell membranes prepared from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).

-

Non-specific binding control: Atropine (1-10 µM).

-

This compound hydrochloride.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Increasing concentrations of this compound (e.g., 10^-10 to 10^-3 M).

-

For determination of non-specific binding, add a high concentration of atropine instead of this compound.

-

For determination of total binding, add assay buffer instead of this compound or atropine.

-

-

Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR. It is used to determine the potency (EC50) and efficacy (Emax) of this compound.

Objective: To determine the EC50 and Emax of this compound for G protein activation at M1-M5 muscarinic receptors.

Materials:

-

Cell membranes from cells expressing a single muscarinic receptor subtype.

-

[35S]GTPγS.

-

Guanosine diphosphate (GDP).

-

This compound hydrochloride.

-

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Non-specific binding control: Unlabeled GTPγS.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add:

-

Assay buffer.

-

A fixed concentration of GDP (e.g., 10-30 µM).

-

Increasing concentrations of this compound.

-

For basal binding, add buffer instead of this compound.

-

For non-specific binding, add a high concentration of unlabeled GTPγS.

-

-

Pre-incubation: Add the membrane preparation and pre-incubate for a short period (e.g., 10-15 minutes) at 30°C.

-

Initiate Reaction: Add [35S]GTPγS to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined time (e.g., 30-60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis:

-

Calculate the net agonist-stimulated binding by subtracting the basal binding from the binding in the presence of this compound.

-

Plot the stimulated [35S]GTPγS binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.

-

Intracellular Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors (M1, M3, M5) by this compound.

Objective: To determine the potency (EC50) of this compound in inducing calcium mobilization via M1, M3, or M5 receptors.

Materials:

-

Live cells expressing the muscarinic receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound hydrochloride.

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Fluorescence microscope or a fluorescence plate reader with an injection port.

-

Black-walled, clear-bottom 96-well plates.

Procedure:

-

Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate or on coverslips) and allow them to adhere and grow.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in physiological salt solution. A dispersing agent like Pluronic F-127 is often included to aid in dye solubilization.

-

Remove the cell culture medium and wash the cells with the physiological salt solution.

-

Add the dye loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells and be de-esterified.

-

-

Washing: After incubation, wash the cells with the physiological salt solution to remove any extracellular dye.

-

Measurement:

-

Place the plate or coverslip in the fluorescence imaging system.

-

Establish a stable baseline fluorescence reading.

-

Add varying concentrations of this compound to the cells.

-

Record the change in fluorescence intensity over time. For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is measured. For Fluo-4, the change in fluorescence intensity at ~516 nm with excitation at ~494 nm is measured.

-

-

Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each this compound concentration.

-

Plot the peak response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing this compound's activity at muscarinic receptors.

Conclusion

This compound remains a cornerstone in the study of the cholinergic system due to its broad agonist activity at all five muscarinic receptor subtypes. Its complex pharmacological profile, characterized by varying affinities and efficacies at each subtype, necessitates the use of a combination of detailed in vitro assays for a thorough understanding of its mechanism of action. This technical guide provides a foundational understanding of this compound's pharmacology, its downstream signaling effects, and the experimental methodologies crucial for its investigation. For researchers and drug development professionals, a comprehensive grasp of these principles is essential for leveraging this compound as a research tool and for the development of more selective and efficacious muscarinic receptor modulators.

References

- 1. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of this compound through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and behavioral responses of this compound at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Cholinergic Agonist: A Technical History of Pilocarpine from Pilocarpus

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pilocarpine, a parasympathomimetic alkaloid, has been a cornerstone in the treatment of glaucoma and xerostomia for over a century.[1][2] Its origins lie within the leaflets of the neotropical shrubs of the genus Pilocarpus, from which it was first isolated in the late 19th century. This technical guide provides a comprehensive overview of the history, origin, and scientific development of this compound. It details the ethnobotanical uses of Pilocarpus species, the timeline of this compound's discovery and medical introduction, and quantitative data on its prevalence in various species. Furthermore, this document outlines detailed experimental protocols for the extraction, purification, and analysis of this compound, and presents visualizations of its key signaling pathway and the experimental workflow for its isolation. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a deep dive into the foundational science of this essential medicine.

Historical Perspective and Ethnobotanical Origins

The story of this compound begins not in a laboratory, but in the traditional medicine practices of indigenous peoples of South America. The native Tupí people of Brazil referred to plants of the Pilocarpus genus as "jaborandi," which translates to "what causes slobbering," a direct reference to the plant's potent sialagogue (saliva-inducing) properties.[3][4] For centuries, these leaves were used for their diaphoretic (sweat-inducing) and sialogogue effects to treat fevers and other ailments.[5]

The introduction of jaborandi to Western medicine can be traced back to 1873, when Dr. Symphronio Coutinho of Brazil brought samples of the leaves to France, demonstrating their powerful physiological effects. This sparked significant interest among European physicians and chemists. The key active compound, this compound, was independently isolated in 1875 by Arthur William Gerrard in London and Edmond Hardy in Paris.

Shortly after its isolation, the therapeutic potential of this compound was recognized. In 1876, it was introduced into ophthalmology as a miotic agent to constrict the pupil. A year later, it was being used to lower intraocular pressure in glaucoma patients, a role it continues to play today.

Timeline of Key Events:

-

Pre-19th Century: Indigenous tribes in South America use Pilocarpus leaves (jaborandi) for their diaphoretic and sialogogue properties.

-

1873: Dr. Symphronio Coutinho introduces jaborandi leaves to European medicine.

-

1875: The alkaloid this compound is independently isolated by A.W. Gerrard and E. Hardy.

-

1876: this compound is first used in ophthalmology as a miotic.

-

1877: The use of this compound for the treatment of glaucoma is established.

-

Early 20th Century: this compound becomes a widely used and essential medicine, primarily for ophthalmic applications.

The Botanical Source: Pilocarpus Species

This compound is an imidazole alkaloid found exclusively in the genus Pilocarpus, which belongs to the Rutaceae family. This genus comprises approximately 13 species of shrubs and small trees native to the Neotropics of South America, with a significant presence in Brazil. While several species contain this compound, the primary commercial sources have historically been Pilocarpus microphyllus (Maranham jaborandi) and Pilocarpus jaborandi (Pernambuco jaborandi). P. microphyllus is currently the main source for industrial this compound production.

The concentration of this compound and other related imidazole alkaloids can vary significantly between different Pilocarpus species and even within the same species depending on environmental factors and the time of harvest.

Quantitative Analysis of this compound Content

The following table summarizes the this compound and total alkaloid content in the leaves of various Pilocarpus species, providing a comparative overview for researchers.

| Pilocarpus Species | Total Alkaloids (% of dry weight) | This compound (% of total alkaloids) | Reference |

| P. microphyllus (Maranhão) | 1.00 ± 0.14 | 35.0 ± 1.0 | |

| P. jaborandi | 0.88 ± 0.04 | 70.8 ± 1.2 | |

| P. racemosus | 0.98 ± 0.05 | 45.6 ± 0.8 | |

| P. trachyllophus | 0.90 ± 0.06 | 38.7 ± 0.9 | |

| P. pennatifolius | 0.89 ± 0.05 | 2.6 ± 0.1 | |

| P. spicatus | 0.88 ± 0.04 | Not Detected |

Experimental Protocols

The extraction and purification of this compound from Pilocarpus leaves involve a multi-step process that has been refined over the years for both laboratory and industrial-scale production.

Laboratory-Scale Extraction and Purification of this compound

This protocol provides a detailed methodology for the isolation of this compound from dried Pilocarpus leaves.

Materials and Reagents:

-

Dried and powdered Pilocarpus microphyllus leaves

-

10% (w/v) Sodium hydroxide (NaOH) solution

-

Chloroform (CHCl₃)

-

3% (v/v) Hydrochloric acid (HCl) solution

-

Concentrated ammonium hydroxide (NH₄OH) solution

-

Activated carbon

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (95%)

-

6M Nitric acid (HNO₃)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

-

pH meter or pH indicator strips

Protocol:

-

Alkaloid Basification:

-

Moisten 100 g of dried, powdered Pilocarpus leaves with a 10% NaOH solution until the powder is damp. This converts the this compound salt present in the plant material into its free base form, which is soluble in organic solvents.

-

Allow the basified powder to stand for 30 minutes.

-

-

Solvent Extraction:

-

Transfer the basified plant material to a Soxhlet extractor or a large flask for maceration.

-

Extract the material with 500 mL of chloroform for 6-8 hours in the Soxhlet apparatus, or by stirring for 24 hours at room temperature if using maceration.

-

Filter the chloroform extract to remove the plant debris.

-

-

Acid-Base Extraction for Purification:

-

Transfer the chloroform extract to a separatory funnel.

-

Extract the chloroform phase three times with 100 mL portions of 3% HCl solution. This compound will move into the acidic aqueous phase as a salt.

-

Combine the acidic aqueous extracts.

-

-

Decolorization and Initial Purification:

-

Neutralize the combined acidic extract to a pH of 7-8 using concentrated ammonium hydroxide.

-

Add 5 g of activated carbon to the neutralized solution and stir for 1-2 hours to adsorb impurities.

-

Filter the solution to remove the activated carbon.

-

-

Re-extraction of this compound Base:

-

Make the filtrate alkaline (pH 9-10) with concentrated ammonium hydroxide.

-

Extract the alkaline solution three times with 100 mL portions of chloroform. The this compound free base will now move back into the organic phase.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

-

Crystallization of this compound Nitrate:

-

Filter the dried chloroform extract and evaporate the solvent using a rotary evaporator to obtain a crude this compound oil.

-

Dissolve the oil in a minimal amount of 95% ethanol.

-

Slowly add a solution of 3 parts ethanol to 1 part 6M nitric acid dropwise while stirring until the pH is between 5 and 7.

-

Cool the solution in an ice bath or refrigerator overnight to induce crystallization of this compound nitrate.

-

Collect the crystals by filtration and wash with a small amount of cold ethanol.

-

Recrystallize the this compound nitrate from hot ethanol to obtain a purified product.

-

Analytical Quantification by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A buffer solution of acidified water, phosphoric acid, and triethylamine mixed with methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.

-

Column Temperature: 25 °C.

-

Standard Preparation: Prepare a stock solution of this compound hydrochloride standard in the mobile phase and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the extracted and purified this compound nitrate in the mobile phase to a known concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system. Quantify the this compound content in the sample by comparing its peak area to the calibration curve.

Pharmacological Action and Signaling Pathways

This compound exerts its effects by acting as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body. The therapeutic effects of this compound are primarily mediated through the M3 subtype of muscarinic receptors.

The Canonical Gq-Mediated Signaling Pathway

The primary mechanism of action for this compound involves the activation of the Gq family of G-proteins coupled to M3 receptors. This initiates a downstream signaling cascade that leads to the physiological responses associated with this compound, such as smooth muscle contraction and glandular secretion.

Diagram of the this compound-M3 Receptor Signaling Pathway:

Caption: this compound's canonical M3 receptor signaling pathway.

This pathway involves the following key steps:

-

This compound binds to and activates the M3 muscarinic receptor.

-

The activated receptor stimulates the Gq protein.

-

The alpha subunit of the Gq protein activates phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).

-

DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

The rise in intracellular Ca²⁺ and the activation of PKC lead to the ultimate physiological responses, such as smooth muscle contraction (in the eye, causing miosis and increased aqueous humor outflow) and increased secretion from glands (e.g., salivary and sweat glands).

Experimental and Industrial Workflow

The journey from the Pilocarpus plant to a purified, therapeutic-grade this compound involves a series of well-defined steps. The following diagram illustrates a typical workflow.

Diagram of this compound Extraction and Purification Workflow:

Caption: A generalized workflow for this compound extraction.

Conclusion

This compound stands as a remarkable example of a therapeutic agent derived from a natural source with a rich ethnobotanical history. From its traditional use by indigenous peoples to its isolation and characterization in the 19th century, and its subsequent establishment as a vital medication, the journey of this compound is a testament to the value of natural product drug discovery. This technical guide has provided a comprehensive overview of its origins, the botanical sources, quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and a visualization of its mechanism of action. For researchers and professionals in the pharmaceutical sciences, a thorough understanding of the history and science of established drugs like this compound can provide valuable insights for the discovery and development of new therapeutic agents.

References

- 1. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of this compound through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of this compound‐Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Pilocarpine's Role as a Partial Agonist on M3 Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of pilocarpine's interaction with the M3 muscarinic acetylcholine receptor (M3R). While classically defined as a muscarinic agonist, extensive research has revealed a more complex pharmacological profile, characterizing it as a partial agonist with significant biased signaling properties. This document consolidates quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field.

Core Concepts: Partial Agonism and Biased Signaling

This compound's effects on the M3 receptor are highly dependent on the cellular context, receptor expression levels, and the specific signaling pathway being measured.[1][2] Unlike full agonists such as carbachol, which elicit a maximal response, this compound often produces a submaximal effect, classifying it as a partial agonist.[3][4]

Furthermore, this compound exhibits biased agonism , also known as functional selectivity. This means it can preferentially activate one downstream signaling pathway over another.[1] Specifically, at the M3 receptor, this compound shows a bias towards the β-arrestin pathway, while demonstrating weak or even antagonistic effects on the canonical Gq-protein-mediated pathway.

M3 Muscarinic Receptor Signaling Pathways

The M3 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq alpha subunit. However, alternative pathways, such as those mediated by β-arrestin, play a crucial role in the nuanced pharmacology of ligands like this compound.

Canonical Gq-Mediated Signaling

Activation of the M3 receptor by a full agonist typically initiates the following cascade:

-

Gq Protein Activation: The agonist-bound receptor activates the heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ levels activate PKC, which then phosphorylates various downstream targets, leading to a cellular response.

Diagram of the Canonical M3R-Gq Signaling Pathway

Caption: Canonical Gq-protein signaling pathway of the M3 muscarinic receptor.

This compound-Biased β-Arrestin Signaling

This compound demonstrates a preference for a G-protein-independent pathway involving β-arrestin, leading to the activation of the extracellular signal-regulated kinase (ERK).

-

Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the M3 receptor.

-

β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin to the receptor.

-

Scaffolding and ERK Activation: β-arrestin acts as a scaffold protein, recruiting components of the MAPK cascade, such as Src kinase, which ultimately leads to the phosphorylation and activation of ERK1/2.

Diagram of this compound-Biased M3R-β-Arrestin Signaling

References

- 1. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of this compound through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of this compound through M3 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and carbachol exhibit markedly different patterns of Ca2+ signaling in rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholinergic signaling pathways activated by pilocarpine in vitro

An In-Depth Technical Guide to Cholinergic Signaling Pathways Activated by Pilocarpine In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring alkaloid classified as a direct-acting cholinergic agonist, exerting its effects primarily on muscarinic acetylcholine receptors (mAChRs) with minimal activity at nicotinic receptors[1]. As a parasympathomimetic, it mimics the action of the endogenous neurotransmitter acetylcholine[2]. For decades, this compound has been a cornerstone in treating conditions like glaucoma and xerostomia (dry mouth)[2][3][4]. Its therapeutic utility stems from its ability to stimulate secretions from exocrine glands and contract smooth muscles. In the laboratory, this compound is an invaluable tool for studying the intricacies of muscarinic receptor signaling.

This guide provides a detailed examination of the core signaling pathways activated by this compound in vitro, presenting quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications. This compound's pharmacology is notably complex; depending on the receptor subtype, cell type, and expression levels, it can act as a full agonist, partial agonist, or even an antagonist, exhibiting biased signaling toward specific downstream pathways.

Core Signaling Pathways Activated by this compound

This compound can activate all five muscarinic receptor subtypes (M1-M5), but its most well-characterized actions are mediated through the Gq/11-coupled M1 and M3 receptors and the Gi/o-coupled M2 and M4 receptors. The therapeutic effects observed in humans are predominantly mediated by the M3 receptor.

The Canonical Gq/11-PLC-Ca²⁺ Pathway

The primary and most-studied pathway initiated by this compound, particularly upon binding to M1 and M3 receptors, is the canonical Gq/11 pathway. This cascade is fundamental to many of its physiological effects, such as smooth muscle contraction and glandular secretion.

The sequence of events is as follows:

-

Receptor Activation: this compound binds to and activates M1 or M3 muscarinic receptors.

-

G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein, Gq/11, causing the exchange of GDP for GTP on the Gαq subunit.

-

PLC Activation: The activated Gαq subunit dissociates and stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of M1/M3 activation.

-

PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC) isoforms, which then phosphorylate a multitude of downstream protein targets to elicit cellular responses.

Biased Agonism and Alternative Pathways

Recent research has revealed that this compound's interaction with muscarinic receptors is more nuanced than simple agonism. It can act as a "biased agonist," preferentially activating certain downstream pathways over others, particularly at the M3 receptor.

-

β-Arrestin-Mediated ERK Activation: In some cell types, such as MIN6 mouse insulinoma cells, this compound fails to induce the canonical Gq-mediated Ca²⁺ mobilization but can still stimulate the phosphorylation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2). This action is often mediated by β-arrestin and is dependent on the activation of Src family kinases. In this context, this compound-bound M3R assumes a conformation that is unfavorable for Gq activation but can still engage the β-arrestin signaling cascade.

-

Antagonistic Behavior: Paradoxically, in cells with endogenous M3R expression like HEK293T, this compound can fail to stimulate Ca²⁺ mobilization and instead act as an antagonist, blocking the effects of other muscarinic agonists like carbachol (CCh). This effect appears to be dependent on receptor expression levels; when M3R is overexpressed, this compound can once again act as an agonist for Ca²⁺ release.

Quantitative Data Summary

The potency and efficacy of this compound vary significantly depending on the receptor subtype, the cell line used, and the specific signaling readout being measured.

| Cell Line | Receptor | Assay | Agonist | EC₅₀ | Eₘₐₓ (% of Control/Max) | Reference |

| CHO-K1 | M1 (overexpressed) | Ca²⁺ Mobilization | This compound | 0.08 ± 0.02 µM | 100% (vs. CCh) | |

| CHO-K1 | M1 (overexpressed) | PIP2 Hydrolysis | This compound | 0.8 ± 0.2 µM | 100% (vs. CCh) | |

| CHO-K1 | M3 (overexpressed) | Ca²⁺ Mobilization | This compound | 2.0 ± 0.4 µM | 100% (vs. CCh) | |

| CHO-K1 | M3 (overexpressed) | PIP2 Hydrolysis | This compound | No Activity | N/A | |

| HEK293T | M3 (endogenous) | Ca²⁺ Mobilization | This compound | No Activity | N/A | |

| HEK293T | M3 (endogenous) | Ca²⁺ Mobilization | Carbachol (CCh) | 11 ± 2 µM | 100% | |

| MIN6 | M3 (endogenous) | ERK1/2 Phosphorylation | This compound | ~100 µM | ~32% (vs. Oxo-M) | |

| Rat Hippocampus | M1/M3 | PI Turnover | This compound | 18 µM | 35% (vs. Carbachol) | |

| Rat Cortex | M2 | low-Km GTPase | This compound | 4.5 µM | 50% (vs. Carbachol) |

Experimental Protocols

Calcium Mobilization Assay

This is the most common assay to assess Gq/11-coupled receptor activation by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: Plate adherent cells (e.g., HEK293T, CHO-K1) expressing the muscarinic receptor of interest onto 96- or 384-well black-walled, clear-bottom microplates and grow to ~90% confluency.

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) diluted in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells with the buffer to remove excess extracellular dye.

-

Compound Addition & Measurement: Place the plate into a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR). Record a baseline fluorescence reading. Use the instrument's integrated fluidics to add varying concentrations of this compound.

-

Data Acquisition: Immediately following compound addition, continuously measure the fluorescence intensity over time (e.g., every second for 3-5 minutes). Agonist activation will cause a rapid increase in fluorescence as the dye binds to Ca²⁺ released from the ER.

-

Analysis: The peak fluorescence response is measured and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to detect the activation of the MAPK/ERK pathway, a common downstream target and a key indicator of biased agonism.

Methodology:

-

Cell Culture & Starvation: Grow cells (e.g., MIN6, HSY) in 12-well plates. Prior to stimulation, starve the cells of serum for at least 4 hours to reduce basal ERK phosphorylation.

-

Inhibitor Pre-treatment (Optional): To probe the involvement of specific upstream kinases (like Src), pre-incubate cells with selective inhibitors (e.g., PP2) during the starvation period.

-

Agonist Stimulation: Stimulate the cells with various concentrations of this compound for a short duration (typically 5 minutes at 37°C), as ERK activation is often transient.

-

Cell Lysis: Rapidly aspirate the medium and lyse the cells directly in the well by adding 1x SDS-PAGE sample buffer. Sonicate the lysate briefly to shear chromosomal DNA.

-

SDS-PAGE and Western Blot:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (e.g., anti-P-ERK1/2 T202/Y204).

-

Wash and then incubate with a horseradish peroxidase (HRP) or fluorescently-labeled secondary antibody.

-

-

Detection & Analysis:

-

Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence or infrared fluorescence).

-